2-(Cyclopropylamino)-3-(3,5-dimethyl-1h-pyrazol-1-yl)propanamide
Description
2-(Cyclopropylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide (Ref: 10-F705926) is a synthetic organic compound featuring a cyclopropylamino group attached to a propanamide backbone and a 3,5-dimethyl-substituted pyrazole ring. The cyclopropyl group introduces conformational rigidity and ring strain, which may enhance binding specificity compared to larger cycloalkanes .
Properties
Molecular Formula |
C11H18N4O |
|---|---|
Molecular Weight |
222.29 g/mol |
IUPAC Name |
2-(cyclopropylamino)-3-(3,5-dimethylpyrazol-1-yl)propanamide |
InChI |
InChI=1S/C11H18N4O/c1-7-5-8(2)15(14-7)6-10(11(12)16)13-9-3-4-9/h5,9-10,13H,3-4,6H2,1-2H3,(H2,12,16) |
InChI Key |
WTRPWSDEYUIEMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(C(=O)N)NC2CC2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide generally involves a multi-step organic synthesis pathway, which can be summarized as follows:
Preparation of Intermediates : The process begins with the synthesis or procurement of two key intermediates:
- Cyclopropylamine: A strained three-membered ring amine that introduces conformational rigidity.
- 3,5-Dimethyl-1H-pyrazole: A heterocyclic compound with methyl substitutions at positions 3 and 5, contributing electron-rich characteristics.
Coupling Reaction : These intermediates are coupled through amide bond formation, typically involving the activation of a carboxylic acid or its derivative on the propanamide backbone. Common coupling agents include:
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
- N-Hydroxysuccinimide (NHS) or similar additives to enhance coupling efficiency
Base Catalysis : Bases such as triethylamine are employed to neutralize acidic byproducts and facilitate the coupling reaction.
Reaction Conditions : The reaction is usually conducted in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at controlled temperatures ranging from ambient to 80°C to maintain cyclopropane ring integrity and optimize yield.
Purification : The crude product is purified by recrystallization or column chromatography to achieve high purity suitable for research or industrial use.
Industrial Production Methods
In industrial contexts, the synthesis is optimized for scalability, yield, and purity:
Continuous Flow Reactors : These are employed to improve heat and mass transfer, crucial for controlling the exothermic steps involved in cyclopropane ring formation and amide coupling.
In-line Analytical Monitoring : Techniques such as Fourier-transform infrared spectroscopy (FTIR) are used in real-time to monitor reaction progress and optimize reaction time.
Advanced Purification : Chromatographic techniques, including preparative high-performance liquid chromatography (HPLC), and crystallization methods ensure the removal of impurities and byproducts.
Yield Optimization : Pilot studies have demonstrated up to 20% improvement in yield using continuous flow chemistry compared to traditional batch processes.
Reaction Mechanisms and Chemical Transformations
The compound can undergo various chemical reactions, which are relevant during synthesis or subsequent functionalization:
| Reaction Type | Reagents/Conditions | Outcome/Products |
|---|---|---|
| Oxidation | Hydrogen peroxide, potassium permanganate | Conversion to ketones or carboxylic acids |
| Reduction | Lithium aluminum hydride, sodium borohydride | Formation of amines or alcohol derivatives |
| Substitution | Nucleophiles such as halides, amines, alcohols under acidic or basic conditions | Replacement of amino or pyrazolyl groups with other functional groups |
These transformations are instrumental in modifying the compound for varied applications or enhancing its biological properties.
Analytical Characterization
Accurate characterization is critical for confirming the structure and purity of the synthesized compound:
| Analytical Method | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | ^1H and ^13C NMR to confirm substituent positions and stereochemistry |
| High-Resolution Mass Spectrometry (HR-MS) | Validation of molecular formula (C11H18N_4O) |
| X-ray Crystallography | Determination of 3D conformation and hydrogen bonding networks, especially within the pyrazole ring |
These methods ensure the compound's identity and structural integrity before further use.
Summary Table: Preparation Overview
| Step | Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1. Intermediate Synthesis | Cyclopropylamine and 3,5-dimethyl-1H-pyrazole | Standard organic synthesis methods | Purity critical for coupling step |
| 2. Coupling Reaction | Amide bond formation between intermediates | EDCI, triethylamine, DMF/DCM, 50–80°C | Controlled temperature to preserve cyclopropane |
| 3. Purification | Recrystallization or chromatography | Silica gel chromatography, recrystallization | Ensures high purity |
| 4. Industrial Scale-up | Continuous flow reactors and in-line FTIR | Flow chemistry setup | Improves yield and scalability |
| 5. Stability Measures | Prodrug formation or nanoparticle encapsulation | Acetylation, PLGA nanoparticles | Enhances shelf-life and bioavailability |
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylamino)-3-(3,5-dimethyl-1h-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or pyrazolyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides, amines, and alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(Cyclopropylamino)-3-(3,5-dimethyl-1h-pyrazol-1-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylamino)-3-(3,5-dimethyl-1h-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison
Cycloalkyl-Containing Analogues
- 3-Cyclohexylindeno[3,2-c]pyrazol-4-hydrazone (): Key differences:
- Cyclohexyl group introduces greater steric bulk and reduced ring strain vs. cyclopropyl.
- Toxicology: Limited data available; caution advised due to unstudied toxicological properties .
2-Chloro-N-cyclopropyl-N-(3-methoxy-pyrazin-2-ylmethyl)-acetamide ():
- Key differences :
- Chloroacetamide backbone vs. propanamide.
- Pyrazine ring replaces pyrazole, altering hydrogen-bonding capacity.
Biological Activity
2-(Cyclopropylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide, with CAS number 1249608-95-4, is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial and antioxidant properties, as well as potential applications in medicinal chemistry.
- Molecular Formula : C₁₁H₁₇N₃O₂
- Molecular Weight : 223.27 g/mol
- Structure : The compound features a cyclopropylamino group attached to a pyrazole moiety, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including 2-(Cyclopropylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide. The compound has been evaluated against various microorganisms:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 31.25 - 250 µg/mL |
| Escherichia coli | 31.25 - 250 µg/mL |
| Klebsiella pneumoniae | 31.25 - 250 µg/mL |
| Pseudomonas aeruginosa | 31.25 - 250 µg/mL |
| Candida albicans | 62.5 µg/mL |
| Saccharomyces cerevisiae | 31.25 µg/mL |
These results indicate that the compound exhibits significant antibacterial and antifungal activities, particularly against Candida albicans and Saccharomyces cerevisiae .
Antioxidant Activity
In addition to its antimicrobial properties, the compound has shown promising antioxidant activity. The antioxidant capacity was compared with standard agents such as butylhydroxytoluene (BHT). Compounds derived from pyrazole structures have demonstrated significant inhibition of free radicals, suggesting their potential as dual-action agents in therapeutic applications .
Molecular docking studies have provided insights into the interaction mechanisms of 2-(Cyclopropylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide with target proteins. These studies revealed favorable binding affinities and interaction modes that may contribute to its biological activities .
Case Studies
A study focusing on a series of synthesized pyrazole compounds demonstrated that those containing the cyclopropylamino group exhibited enhanced antimicrobial properties compared to their counterparts lacking this functional group. This suggests that structural modifications can significantly influence biological activity .
Potential Applications
Given its biological profile, 2-(Cyclopropylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide holds promise for further development in several areas:
- Antimicrobial Agents : Its efficacy against resistant strains of bacteria and fungi positions it as a candidate for new antibiotic formulations.
- Antioxidants : The compound's ability to scavenge free radicals could lead to applications in preventing oxidative stress-related diseases.
Q & A
Q. What are the critical steps in synthesizing 2-(Cyclopropylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide, and how can reaction conditions be optimized?
Synthesis typically involves multi-step protocols, including (1) coupling of the pyrazole moiety to a propanamide backbone, (2) cyclopropane ring introduction via alkylation or reductive amination, and (3) purification via recrystallization or column chromatography. Key parameters to optimize include solvent polarity (e.g., DMF for polar intermediates), temperature control (50–80°C for cyclopropane stability), and catalyst selection (e.g., palladium for cross-coupling reactions). Analytical validation using NMR and LC-MS is essential to confirm structural integrity .
Q. How does the molecular structure of this compound influence its reactivity and stability?
The compound’s structure features:
- A 3,5-dimethylpyrazole ring (electron-rich, enabling π-π stacking or hydrogen bonding).
- A cyclopropylamino group (strain-induced reactivity for ring-opening reactions).
- A propanamide linker (flexible backbone for conformational adaptability). Stability challenges arise from the cyclopropane’s strain, requiring inert storage conditions (argon atmosphere, –20°C) to prevent decomposition .
Q. Which analytical methods are most reliable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
- High-Resolution Mass Spectrometry (HR-MS): Validates molecular formula (C₁₄H₂₁N₅O).
- X-ray Crystallography: Resolves 3D conformation and hydrogen-bonding networks (e.g., pyrazole N–H interactions) .
Advanced Research Questions
Q. How can computational modeling predict biological interactions of this compound with target proteins?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model binding affinities to enzymes like cyclooxygenase-2 (COX-2) or kinases. Key interactions include:
Q. What experimental design strategies are recommended for studying its pharmacokinetic properties?
Use a Box-Behnken design to optimize variables:
Q. How can contradictory data in biological activity studies be resolved?
Example: Discrepancies in IC₅₀ values across assays may arise from:
- Assay conditions: Varying redox environments (e.g., glutathione levels in cell-based vs. cell-free systems).
- Protein binding: Serum albumin interactions altering free compound concentration. Mitigation: Standardize protocols (e.g., fixed FBS concentration) and use orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. What structural analogs of this compound have distinct pharmacological profiles, and how are they synthesized?
| Compound | Key Modification | Pharmacological Impact |
|---|---|---|
| 3-(4-Amino-3,5-dimethylpyrazol-1-yl)-2-methylpropanamide | Methyl substitution at C2 | Enhanced metabolic stability |
| 2-(Ethylamino)-3-(3,4,5-trimethylpyrazol-1-yl)propanoic acid | Carboxylic acid moiety | Improved aqueous solubility |
| Synthesis involves regioselective alkylation or carboxylation under basic conditions (K₂CO₃ in THF) . |
Q. What strategies improve the compound’s stability under physiological conditions?
Q. How can reaction fundamentals guide scalable synthesis without compromising yield?
Apply continuous flow chemistry :
- Microreactor setup: Enhances heat/mass transfer for exothermic cyclopropane formation.
- In-line analytics: Real-time FTIR monitors intermediate conversion. Pilot studies show 20% yield improvement over batch methods .
Q. What in vivo models are suitable for evaluating its therapeutic potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
